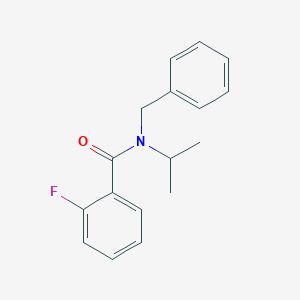

N-Benzyl-2-fluoro-N-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUSRGNLTUTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzamide (B126) Scaffolds

The formation of the benzamide backbone is a fundamental transformation in organic chemistry. The synthesis of N-substituted benzamides, including the specific scaffold of the target compound, relies on robust and well-documented amidation reactions.

Amidation Reactions from Carboxylic Acid Derivatives and Amines

The direct condensation of a carboxylic acid with an amine to form an amide is challenging because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

A primary method involves activating the carboxylic acid. This can be achieved by converting the acid into a more reactive derivative, such as an acyl chloride, which readily reacts with an amine to yield the corresponding amide. nih.gov Alternatively, a wide variety of coupling reagents can be used to facilitate the reaction directly from the carboxylic acid and amine in a one-pot procedure. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which form a highly reactive O-acylisourea intermediate that is then displaced by the amine. libretexts.org

Modern methods have introduced metal-based reagents to mediate this transformation. For instance, tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃) has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines. acs.org Similarly, Lewis acids like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, providing the amide products in moderate to excellent yields. nih.gov

Table 1: Selected Reagents for Amidation of Carboxylic Acids

| Reagent Class | Example Reagent | Mechanism of Action | Reference |

|---|---|---|---|

| Halogenating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride. | nih.gov |

| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea activated intermediate. | libretexts.org |

| Boron-based Reagent | Tris(2,2,2-trifluoroethoxy)borane | Acts as an effective condensation reagent. | acs.org |

Preparation of N-Isopropylbenzamide Intermediates

To construct the target molecule, an N-isopropylamide intermediate is required. A common precursor is 2-amino-N-isopropylbenzamide, particularly in the synthesis of related agrochemical compounds. This intermediate is typically synthesized from isatoic anhydride (B1165640). The reaction involves the nucleophilic attack of isopropylamine (B41738) on the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the desired amide. This method avoids the need to handle potentially hazardous phosgene, which was used in older routes to isatoic anhydride. google.com The reaction conditions are generally mild, often carried out in a solvent like dichloroethane at moderately elevated temperatures.

Table 2: Synthesis of 2-Amino-N-isopropylbenzamide from Isatoic Anhydride

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Isatoic Anhydride, Isopropylamine | Dichloroethane | 50-60 °C | 0.5-2 hours | Not specified | google.com |

Strategies for Benzyl (B1604629) Moiety Incorporation

Reductive Amination Approaches for N-Benzylation

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, avoiding the over-alkylation issues common with direct alkylation of amines. masterorganicchemistry.com In the context of synthesizing N-Benzyl-2-fluoro-N-isopropylbenzamide, a logical approach involves first preparing the secondary amine, N-isopropylbenzylamine, and then acylating it with a 2-fluorobenzoyl derivative.

The synthesis of N-isopropylbenzylamine is readily achieved by the reductive amination of benzaldehyde (B42025) with isopropylamine. chemicalbook.com The reaction proceeds via the initial formation of an imine (a Schiff base), which is then reduced in situ to the target secondary amine. masterorganicchemistry.com A key advantage of this method is the use of mild reducing agents that are selective for the imine double bond over the carbonyl group of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose, as they are less reactive than reagents like sodium borohydride (B1222165) (NaBH₄) and will not significantly reduce the aldehyde before imine formation occurs. masterorganicchemistry.comyoutube.com

Cross-Coupling Reactions for Aryl-Benzyl Linkages

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amidation, represent a modern and versatile alternative for forming N-substituent bonds. While widely recognized for N-arylation, this methodology can be extended to N-benzylation. syr.edu

This strategy would involve the coupling of a pre-formed N-isopropyl-2-fluorobenzamide with a benzyl halide (e.g., benzyl bromide). The general catalytic cycle begins with the formation of an active Pd(0) catalyst. This species undergoes oxidative addition into the benzyl-halide bond to form a Pd(II) intermediate. Following a ligand exchange where the deprotonated amide displaces the halide on the palladium center, the final step is reductive elimination, which forms the desired N-benzyl bond and regenerates the Pd(0) catalyst to continue the cycle. syr.edu The success of this reaction is highly dependent on the choice of palladium source, the ancillary phosphine (B1218219) ligand, and the base used for deprotonating the amide.

Introduction of Fluorine Substituents in Benzamide Derivatives

The placement of a fluorine atom at the ortho-position of the benzamide ring is a critical step. This can be accomplished either by using a starting material that already contains the fluorine atom or by introducing it at a later stage of the synthesis onto the pre-formed aromatic ring.

The most direct and common approach is to begin the synthesis with a fluorinated building block, such as 2-fluorobenzoic acid. This precursor can be synthesized through various methods, including the diazotization of anthranilic acid followed by a Schiemann-type reaction or by the oxidation of 2-fluorobenzaldehyde. chemicalbook.com More recent methods describe the nucleophilic fluorination of 1-arylbenziodoxolones to produce 2-fluorobenzoic acids. umn.eduarkat-usa.org Once obtained, the 2-fluorobenzoic acid can be activated and coupled with N-isopropylbenzylamine (prepared via reductive amination) to yield the final product, this compound.

Alternatively, late-stage C-H fluorination offers a more convergent route. Palladium-catalyzed ortho-C–H fluorination of benzamide derivatives has emerged as a powerful tool. acs.orgnih.gov In this process, the amide group itself can act as a directing group, guiding the palladium catalyst to the C-H bond at the ortho-position. An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), then delivers the fluorine atom to the activated site. acs.orgnih.gov This method provides an efficient way to install fluorine with high regioselectivity on a pre-assembled benzamide core.

Table 3: Example Catalyst System for Palladium-Catalyzed Ortho-C-H Fluorination

| Substrate Type | Catalyst | Fluorine Source | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Oxalyl Amide-Protected Benzylamines | Pd(OAc)₂ | N-Fluorobenzenesulfonimide (NFSI) | t-amyl-OH | Uses an easily accessible directing group for selective fluorination. | acs.orgnih.gov |

Regioselective Fluorination Techniques

Achieving regioselective fluorination is critical for the synthesis of the target compound, where the fluorine atom is specifically positioned at the C2 position of the benzamide ring. The introduction of fluorine can dramatically alter a molecule's properties. Several strategies can be employed to achieve this specific substitution pattern.

Common mechanisms for fluorination include electrophilic, nucleophilic, and radical pathways. nih.gov The choice of method depends on the substrate and the desired regioselectivity. For aromatic systems like the benzamide core, electrophilic fluorination on an activated ring or nucleophilic aromatic substitution (SNAr) on a suitably pre-functionalized ring are primary strategies.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). The regioselectivity is governed by the electronic effects of the substituents already on the ring. To achieve fluorination ortho to the amide group, a directing group can be used to guide the electrophile. Reagents like Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. nih.gov A highly π-facial selective and regioselective fluorination has been demonstrated on chiral enamides, which are structurally related to the amide in the target molecule, using such N-F reagents. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine onto an aromatic ring that contains a good leaving group (e.g., -Cl, -NO2) at the desired position and is activated by an electron-withdrawing group. For the synthesis of a 2-fluorobenzamide (B1203369) precursor, one could start with a substrate like 2-chlorobenzonitrile (B47944) or 2-nitrobenzonitrile. The reaction with a fluoride (B91410) salt, such as KF or CsF, would replace the leaving group with fluorine. The nitrile group can then be hydrolyzed to the corresponding carboxylic acid or converted directly to the amide.

Synthesis of Related Fluorinated Benzamide Precursors

The synthesis of this compound itself is not widely documented in dedicated publications, but its assembly can be logically derived from established methods for amide synthesis. The most direct approach involves the coupling of a 2-fluorobenzoyl derivative with N-benzyl-N-isopropylamine.

A common and high-yielding method for forming amides is the reaction of an acid chloride with an amine. google.com In this context, the synthesis would proceed via the reaction of 2-fluorobenzoyl chloride with N-benzyl-N-isopropylamine. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the HCl by-product. google.com

The required precursors can be synthesized as follows:

2-Fluorobenzoyl chloride: This can be readily prepared from 2-fluorobenzoic acid by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

N-benzyl-N-isopropylamine: This secondary amine can be synthesized via reductive amination of benzaldehyde with isopropylamine or by N-alkylation of benzylamine (B48309) with an isopropyl halide.

The table below summarizes potential strategies for precursor synthesis.

| Precursor Target | Synthetic Strategy | Key Reagents |

| 2-Fluorobenzoic Acid | Nucleophilic aromatic substitution on 2-chlorobenzonitrile followed by hydrolysis. | 1. KF, high-boiling solvent2. H3O+, heat |

| N-benzyl-N-isopropylamine | Reductive amination | Benzaldehyde, Isopropylamine, NaBH3CN or H2/Pd |

| This compound | Acyl chloride-amine coupling | 2-Fluorobenzoyl chloride, N-benzyl-N-isopropylamine, Et3N or Pyridine |

Advanced Methodologies for this compound Derivatization

Once synthesized, the this compound core can be further modified to create a library of related compounds. Advanced techniques such as C-H functionalization and multi-component reactions offer powerful tools for this structural diversification.

Metal-Catalyzed Functionalization of Benzamide C-H Bonds

Transition metal-catalyzed C-H activation is a step-economical strategy for introducing new functional groups directly onto a molecular scaffold. rsc.org The amide functional group is a well-established directing group, capable of coordinating to a metal center and directing functionalization to the ortho-C-H bond of the benzoyl ring. bohrium.comresearchgate.net

In this compound, the C2 position is blocked by a fluorine atom. However, the directing-group capacity of the amide can still be exploited. Research has shown that in cases where ortho-positions are blocked, functionalization can sometimes be directed to other positions. More significantly, C-H functionalization can be achieved at the less-reactive meta or para positions through catalyst control or the design of specialized directing groups. acs.org

A notable example is the para-selective alkylation of benzamides using a cooperative nickel/aluminum catalytic system. acs.org This method allows for the reaction between benzamides and alkenes to yield para-alkylated products with high selectivity. acs.org Such a strategy could be directly applied to this compound to introduce various alkyl groups at the C5 position, opposite the fluorine atom.

The table below outlines representative metal-catalyzed C-H functionalization reactions applicable to benzamide scaffolds.

| Reaction Type | Metal Catalyst | Coupling Partner | Typical Product |

| Arylation | Palladium (Pd) | Aryl Halides | Biaryl Amides |

| Alkylation | Nickel (Ni) / Aluminum (Al) | Alkenes | para-Alkylated Benzamides acs.org |

| Oxygenation | Ruthenium (Ru) | Acrylates, Peroxides | ortho-Acryloxy Benzamides |

| Annulation | Rhodium (Rh) | Alkynes | Fused Polycyclic Amides |

Multi-Component Reaction Strategies for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient tools for generating molecular diversity. nih.gov They offer advantages in atom economy, reduced synthesis time, and simplified purification. nih.govnih.gov MCRs can be used to build diverse heterocyclic scaffolds from simple starting materials. nih.gov

The this compound structure can be diversified using MCRs in several ways:

Using a Precursor in an MCR: 2-Fluorobenzoic acid, a key precursor, could be used as the acid component in an isocyanide-based MCR like the Ugi or Passerini reaction. beilstein-journals.org

Ugi 4-Component Reaction (U-4CR): The reaction of an aldehyde, an amine, a carboxylic acid (e.g., 2-fluorobenzoic acid), and an isocyanide generates an α-acylamino amide. This strategy would append a complex, peptide-like side chain to the 2-fluorobenzoyl core.

Passerini 3-Component Reaction: The reaction of an aldehyde, a carboxylic acid (2-fluorobenzoic acid), and an isocyanide yields an α-acyloxy carboxamide.

Modifying the Benzamide Scaffold via MCRs: Functional groups on the this compound molecule could potentially participate in an MCR. For instance, if the N-benzyl group were replaced with a group containing a primary amine, this amine could be a component in a Biginelli or Hantzsch-type MCR to construct novel heterocyclic systems fused or appended to the main scaffold. Recent studies have reported on the multicomponent reactions of N-fluoro-substituted amides, indicating the compatibility of such scaffolds with MCR conditions. frontiersin.org

The following table illustrates how MCRs could be applied to diversify the core structure.

| MCR Type | Key Reactants | Potential Product Structure |

| Ugi Reaction | 2-Fluorobenzoic acid, Benzaldehyde, Isopropylamine, t-Butyl isocyanide | A complex α-acylamino amide built upon the 2-fluorobenzoyl moiety. |

| Passerini Reaction | 2-Fluorobenzoic acid, Formaldehyde, Benzyl isocyanide | An α-acyloxy carboxamide containing the 2-fluorobenzoyl group. |

| Biginelli Reaction | Urea, Ethyl acetoacetate, an aldehyde-functionalized benzamide | A dihydropyrimidinone ring system attached to the benzamide core. |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-Benzyl-2-fluoro-N-isopropylbenzamide, providing insights into its connectivity, molecular weight, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the aromatic protons of the benzyl (B1604629) and 2-fluorobenzoyl groups, the benzylic methylene (B1212753) protons, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic region would show complex splitting patterns due to the presence of the fluorine substituent and the different substitution patterns on the two phenyl rings. The benzylic protons would likely appear as a singlet, while the isopropyl group would show a septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon would appear at a characteristic downfield shift. The aromatic carbons would show a range of chemical shifts influenced by the electron-withdrawing fluorine atom and the amide group. The benzylic carbon and the carbons of the isopropyl group would also have distinct chemical shifts. The presence of two sets of signals in the NMR spectra of related N-benzhydrylformamides at room temperature suggests the possibility of observing distinct signals for different conformers of this compound due to restricted rotation around the amide bond. mdpi.comnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.2 | ~20-23 |

| Isopropyl CH | ~4.2 | ~45-50 |

| Benzyl CH₂ | ~4.6 | ~50-55 |

| Aromatic CH | ~7.0-7.8 | ~115-140 |

| Aromatic C-F | - | ~158-162 (with C-F coupling) |

| Aromatic C-CO | - | ~130-135 |

| Carbonyl C=O | - | ~165-170 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₁₇H₁₈FNO, corresponding to a molecular weight of 271.33 g/mol . bldpharm.comchiralen.com Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable for analyzing this compound.

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 271.33. The fragmentation pattern would provide further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond, loss of the benzyl group, and loss of the isopropyl group. The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic neutral losses.

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Possible Structure |

| 271 | [M]⁺ | C₁₇H₁₈FNO⁺ |

| 180 | [M - C₆H₅CH₂]⁺ | [FC₆H₄CON(CH(CH₃)₂)]⁺ |

| 123 | [FC₆H₄CO]⁺ | 2-Fluorobenzoyl cation |

| 91 | [C₆H₅CH₂]⁺ | Benzyl cation |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Solid-State Structural Investigations

Solid-state analysis, primarily through X-ray crystallography, provides precise information about the three-dimensional arrangement of atoms in the crystalline state.

X-ray Crystallography for Three-Dimensional Molecular Architecture

Although a specific crystal structure for this compound is not publicly documented, X-ray crystallography of related compounds, such as (E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N-isopropylbenzamide, reveals important structural features. nih.gov For the target molecule, X-ray diffraction analysis would determine bond lengths, bond angles, and torsion angles, confirming its covalent structure. It would reveal the planarity of the amide group and the relative orientations of the benzyl and 2-fluorobenzoyl moieties. The fluorine atom's position on the benzoyl ring would be unequivocally established.

Conformational Preferences and Rotational Barriers of this compound

The conformational landscape of this compound is primarily defined by rotation around the N-C(O) and C(aryl)-C(O) single bonds. The presence of bulky substituents on the nitrogen atom and an ortho-substituent on the benzoyl ring introduces significant steric hindrance, which influences the molecule's preferred conformation and the energy barriers to rotation.

Studies on related ortho-substituted tertiary aromatic amides have shown that steric hindrance can lead to increased rotational barriers around both the N-C(O) and C-C(O) axes. nih.gov The 2-fluoro substituent in this compound is expected to have a notable effect on the rotational barrier of the C(aryl)-C(O) bond. Theoretical calculations on N-methylbenzamide suggest a rotational barrier of 2.8-2.9 kcal/mol for the C(sp²)-C(aryl) bond. acs.org For N-benzhydrylformamides, the calculated rotational barriers for the formyl group are in the range of 20-23 kcal/mol, and ortho-substituents can significantly hinder the rotation of the aryl fragment. nih.govacs.org

In this compound, the rotation around the amide C-N bond is expected to be hindered, potentially leading to the existence of distinct rotamers at room temperature, which could be observed by dynamic NMR spectroscopy. The barrier to rotation around the amide N-CO bond in tertiary enamides has been measured to be around 14.0 kcal/mol, and this value is influenced by the size of the substituents. acs.org The interplay between the steric bulk of the N-isopropyl and N-benzyl groups and the electronic and steric effects of the ortho-fluoro substituent will ultimately determine the conformational preferences and the dynamics of internal rotation in this molecule.

Structure Activity Relationship Sar Studies

Contribution of the Benzamide (B126) Core to Biological Recognition

The benzamide core is a fundamental scaffold in medicinal chemistry, recognized for its ability to form key interactions with a variety of biological targets. In the context of N-Benzyl-2-fluoro-N-isopropylbenzamide, this core structure is crucial for establishing the foundational binding necessary for its biological activity. The amide linkage within the benzamide core provides a rigid planar unit with hydrogen bond donor and acceptor capabilities, which are pivotal for anchoring the molecule within a receptor's binding pocket.

Research on related N-benzylbenzamide derivatives has shown that this scaffold can effectively position substituents for optimal interaction with target proteins. researchgate.net The aromatic ring of the benzamide can engage in π-π stacking or hydrophobic interactions, while the carbonyl oxygen and the amide proton can participate in hydrogen bonding. These interactions are fundamental to the molecule's ability to be recognized by and bind to its biological target.

Influence of the 2-Fluoro Substitution on Molecular Interactions

The substitution of a hydrogen atom with a fluorine atom at the 2-position of the benzamide ring has significant stereoelectronic consequences that can profoundly influence the molecule's biological activity. The high electronegativity of the fluorine atom can alter the electrostatic potential of the aromatic ring, potentially leading to more favorable interactions with electron-deficient areas of a binding site. researchgate.net

Role of the N-Isopropyl Group in Binding Affinity and Selectivity

The N-isopropyl group attached to the benzamide nitrogen plays a crucial role in modulating the binding affinity and selectivity of this compound. This bulky alkyl group can provide favorable van der Waals interactions within a hydrophobic pocket of the target receptor. The size and shape of the isopropyl group are often critical for fitting into specific subpockets of a binding site, thereby contributing to the molecule's selectivity for a particular target over others.

Impact of the N-Benzyl Moiety on Pharmacological Profiles

The N-benzyl group is a significant contributor to the pharmacological profile of this compound, often serving as a key hydrophobic interacting element. This moiety can explore deeper hydrophobic regions of a binding pocket, leading to enhanced binding affinity.

Exploration of Substituent Effects on the Benzyl (B1604629) Ring

While the parent N-benzyl group is unsubstituted in this specific compound, studies on related N-benzylbenzamides and other N-benzyl derivatives have extensively explored the effects of substituents on the benzyl ring. researchgate.netrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, influencing its ability to participate in cation-π or π-π interactions. The position of these substituents is also critical, as it can direct the orientation of the benzyl group within the binding site.

A study on N-benzyl-2-acetamidopropionamide derivatives highlighted that substitutions on the benzyl ring could significantly impact anticonvulsant activity. nih.gov This underscores the importance of the electronic and steric properties of the benzyl moiety in determining the pharmacological outcome.

Steric and Electronic Implications of N-Benzyl Modifications

Modifications to the N-benzyl group, either by substitution on the ring or alteration of the benzylic methylene (B1212753) linker, have profound steric and electronic implications. The size and shape of the substituents can create steric hindrance, preventing the molecule from binding to certain off-targets and thus improving its selectivity profile. Electronically, modifications can fine-tune the interaction energies between the ligand and the receptor. The positive role of benzyl substitution in enhancing optoelectronic behavior in related systems further suggests its importance in molecular interactions. strath.ac.uk

Systematic Structural Modifications and Their Biological Consequences

Systematic structural modifications of molecules containing the N-benzylbenzamide framework have been a key strategy in medicinal chemistry to optimize biological activity. By methodically altering each component of the this compound scaffold, researchers can probe the specific requirements for potent and selective biological activity.

For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, systematic changes to the substituents led to the identification of compounds with potent anticonvulsant activity. nih.gov The table below illustrates how modifications to a related scaffold can impact biological activity, providing a conceptual framework for the potential consequences of modifying this compound.

Table 1: Impact of Structural Modifications on the Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives nih.gov

| Compound | R Group at C(3) | Anticonvulsant Activity (ED₅₀, mg/kg, i.p. in mice) |

| 18 | -OCH₃ | 8.3 |

| (R)-18 | -OCH₃ | 4.5 |

| (S)-18 | -OCH₃ | >100 |

| 19 | -OCH₂CH₃ | 17.3 |

This data clearly demonstrates that small structural changes, such as the introduction of a methoxy (B1213986) group and its stereochemistry, can have a dramatic effect on biological activity.

Similarly, a study on N-benzylbenzamides as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) demonstrated how systematic modifications led to a potent compound. researchgate.net

Table 2: Structure-Activity Relationship of N-Benzylbenzamide Derivatives as sEH Inhibitors and PPARγ Modulators researchgate.net

| Compound | sEH IC₅₀ (µM) | PPARγ EC₅₀ (µM) |

| 14c | 0.3 | 0.3 |

Biological Target Identification and Mechanistic Research

Enzyme Inhibition Studies of Related Benzamide (B126) Derivatives

The benzamide scaffold is a versatile platform in medicinal chemistry, with derivatives showing inhibitory activity against a wide array of enzymes. Research into related structures, including those with fluoro, isopropyl, and benzyl (B1604629) substitutions, helps to elucidate the potential biological targets and mechanisms of action for compounds like N-Benzyl-2-fluoro-N-isopropylbenzamide.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic non-receptor tyrosine kinases that are crucial for transducing cytokine signaling via the JAK-STAT pathway. nih.gov This pathway is integral to the regulation of genes involved in inflammation, immunity, and cancer. nih.gov Consequently, small-molecule inhibitors of JAKs have emerged as effective treatments for various inflammatory and autoimmune diseases, as well as certain cancers. wikipedia.org

JAK inhibitors function by interfering with the JAK-STAT signaling pathway, which can suppress the signaling of pro-inflammatory cytokines that contribute to an overactive immune response. wikipedia.org These inhibitors target the catalytic ATP-binding site of the JAK enzymes. wikipedia.org Several approved JAK inhibitors, such as ruxolitinib, baricitinib, and tofacitinib, have demonstrated clinical efficacy in conditions like rheumatoid arthritis, atopic dermatitis, and ulcerative colitis. wikipedia.orghealthcentral.comyoutube.com

Screening of drug libraries has shown that JAK inhibitors have a high hit rate and potent anti-inflammatory effects in vitro against influenza virus infection. nih.gov Further studies in animal models confirmed that several JAK inhibitors provided protection against lethal influenza virus infection by modulating the immune response, reducing pro-inflammatory cytokine production, and mitigating lung injury without affecting the viral load. nih.gov The design of selective JAK inhibitors often incorporates specific chemical scaffolds; for instance, some JAK1 inhibitors are based on a benzimidazole (B57391) core, while pyrrolopyrimidine is a common base for JAK3-selective compounds as it mimics the purine (B94841) of ATP. wikipedia.org While specific studies on this compound as a JAK inhibitor are not prevalent in the reviewed literature, the known role of fluorinated and benzamide structures in targeting kinases suggests a potential area for investigation.

Tyrosinase is a key copper-containing enzyme that catalyzes the oxidation of L-tyrosine and L-DOPA, the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to skin pigmentation disorders, and tyrosinase inhibition is a target for cosmetic and pharmaceutical applications. nih.gov

Studies have shown that the 4-fluorobenzyl moiety can effectively interact with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR). nih.gov The incorporation of a 3-chloro-4-fluorophenyl fragment into various chemical structures has been shown to significantly enhance tyrosinase inhibitory activity. nih.gov For example, a series of compounds bearing two aromatic tails demonstrated that the presence of the 3-chloro-4-fluorophenyl group led to a notable increase in inhibitory potency, with IC50 values in the low micromolar range. nih.gov

Kinetic and docking studies have provided insights into the mechanism of inhibition. For instance, the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (IC50=0.18 μM) was found to be approximately 100-fold more active than the reference compound kojic acid. nih.gov Docking analysis suggested that its 4-fluorobenzyl portion is oriented towards the copper atoms in the tyrosinase catalytic site. nih.gov The potency of these inhibitors is influenced by the nature and position of substituents on the aromatic rings. nih.gov For example, the introduction of a nitro group in the para position of a series of mono-substituted derivatives resulted in the most active inhibitor in that series. nih.gov

Table 1: Tyrosinase Inhibition by Fluorobenzyl-Substituted Compounds

| Compound | Description | IC50 (μM) | Source |

|---|---|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 | Competitive inhibitor of AbTYR | 0.18 | nih.gov |

| Compound 18 | Mono-substituted derivative with a nitro group in the para position | 1.71 | nih.gov |

| Compound 7 | Piperazine derivative | 4.28 | nih.gov |

| Compound 4d-f | Poly-substituted derivatives with a 3-chloro-4-fluorophenyl fragment | 2.96 - 10.65 | nih.gov |

| Kojic Acid | Reference compound | 17.76 | nih.gov |

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining cellular protein homeostasis by assisting in the conformational maturation and stability of a wide range of "client" proteins. nih.govyoutube.com Many of these client proteins are involved in oncogenic pathways, making Hsp90 a validated target for cancer therapy. nih.govnih.gov

Hsp90 inhibitors typically function by binding to the N-terminal ATP-binding site of the chaperone, which disrupts the Hsp90 chaperone cycle and leads to the degradation of its client proteins. nih.govnih.gov This can induce antiproliferative activity in cancer cells. nih.gov However, a limitation of N-terminal inhibitors is the induction of the heat shock response (HSR), a pro-survival mechanism that leads to the overexpression of Hsp70 and other heat shock proteins. nih.govnih.gov

To circumvent this, alternative strategies for Hsp90 modulation are being explored, such as targeting the C-terminal dimerization domain or disrupting the Hsp90 heteroprotein complex. nih.gov While the reviewed literature provides a broad overview of Hsp90 inhibition, specific studies detailing the modulation of Hsp90 by benzamide analogs are less common. However, it is known that Hsp90 function is required for the stability of various proteins, and its inhibition can have anti-inflammatory effects. nih.gov For example, Hsp90 is necessary for the proper functioning of Monarch-1, a negative regulator of the NF-κB inducing kinase (NIK), and is also required for the stabilization of the pro-inflammatory IKK complex. nih.gov The inhibition of Hsp90 can also activate the heat shock transcription factor HSF-1, leading to the expression of other chaperones that can help dissolve protein aggregates seen in neurodegenerative diseases. youtube.com

Human factor XIIa (FXIIa) is a plasma serine protease that plays a key role in the initiation of the intrinsic pathway of blood coagulation. nih.govmdpi.com Inhibition of FXIIa is a promising therapeutic strategy for developing safer anticoagulants, as deficiency in FXII does not appear to impair normal hemostasis but can protect against thromboembolic diseases. nih.govresearchgate.net

A focused library of triazol-1-yl benzamide derivatives has been synthesized and investigated for FXIIa inhibition. nih.gov One specific derivative, referred to as inhibitor 1 , was identified as a potent and selective inhibitor of FXIIa, exhibiting a nanomolar binding affinity. nih.gov This inhibitor demonstrated significant selectivity for FXIIa over other serine proteases involved in the coagulation cascade, such as thrombin, FXa, and FXIa, as well as plasmin. nih.gov

In vitro testing of a library of 59 compounds, including N-benzylamides, led to the identification of four compounds with micromolar inhibitory activity against FXIIa. mdpi.com The most potent of these, compound 225006 , had an IC50 of 7.9 µM and was shown to be selective over coagulation factors Xa and XIa. mdpi.comnih.gov These findings suggest that N-benzylamide scaffolds can serve as a basis for the development of selective FXIIa inhibitors. mdpi.com

Table 2: Selectivity of Factor XIIa Inhibitors

| Inhibitor | FXIIa IC50 (µM) | Selectivity over Thrombin | Selectivity over FXIa | Selectivity over Plasmin | Source |

|---|---|---|---|---|---|

| Inhibitor 1 | Nanomolar affinity | 2137-fold | 153-fold | 756-fold | nih.gov |

| Compound 225006 | 7.9 | Selective over FXa and XIa | Selective over FXa and XIa | Not reported | mdpi.com |

| Compound 225738 | >30 | Selective over FXa and XIa | Selective over FXa and XIa | Not reported | mdpi.com |

The biosynthesis of the essential amino acid tryptophan (Trp) is a multi-step pathway present in plants and microorganisms, but not in mammals. nih.gov The pathway begins with chorismate, the end product of the shikimate pathway, and proceeds through five enzymatic steps to produce tryptophan. nih.gov This pathway is also a source of precursors for various specialized metabolites, including defense compounds in plants. nih.gov

The enzymes in the tryptophan biosynthesis pathway are subject to feedback regulation. For instance, the first enzyme, anthranilate synthase, can be feedback inhibited by tryptophan. researchgate.net While direct studies on the impact of fluorophenylbenzamides on this pathway are not detailed in the provided search results, the use of fluorinated analogs like 5-fluoroanthranilic acid (5-FAA) as a selection agent in genetic studies of fungi suggests that fluorinated compounds can interact with the enzymes of this pathway. researchgate.net

In silico analyses have confirmed the presence of the complete enzymatic machinery for tryptophan biosynthesis in various fungi. researchgate.net The pathway is crucial for fungal growth, viability, and germination. researchgate.net The enzymes of the tryptophan pathway, such as tryptophan synthase, have been utilized as selective markers in fungal research. researchgate.net Given that plants and microorganisms synthesize tryptophan de novo, this pathway represents a potential target for the development of antimicrobial agents or herbicides. The interaction of fluorophenylbenzamides with this pathway remains an area for further investigation.

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by catalyzing the removal of acetyl groups from lysine (B10760008) residues of histone proteins. nih.govlookchem.com This deacetylation leads to a more condensed chromatin structure, which represses gene transcription. nih.govnih.gov Aberrant HDAC activity is often observed in cancer, making HDAC inhibitors (HDACIs) a significant class of anti-cancer agents. nih.govlookchem.com

Benzamide derivatives are a well-established class of HDACIs. acs.org These inhibitors typically consist of three key components: a cap group that interacts with the rim of the binding pocket, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. nih.gov The mechanism of action of HDACIs involves the induction of cancer cell death through various processes, including caspase-mediated apoptosis and the upregulation of tumor suppressor proteins like p53 and p21. nih.govnih.gov

Structure-activity relationship (SAR) studies of benzamide derivatives have identified key structural features for potent HDAC inhibition. For example, a 2'-amino or hydroxy group on the benzanilide (B160483) moiety has been found to be indispensable for inhibitory activity. acs.org A study of novel benzamide-based derivatives revealed that compounds with an NH2 group at a specific position (R2) and a shorter molecular length were potent inhibitors of class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov Compound 7j from this study showed higher inhibitory activity against HDAC1, HDAC2, and HDAC3 than the reference drug entinostat. nih.gov Another study found that compound 12b was a more potent HDACI than the positive control and exhibited significant anticancer activity. lookchem.com Quantitative structure-activity relationship (QSAR) models have suggested that hydrophobic character and hydrogen bond donating groups positively contribute to the HDAC inhibitory activity of aminophenyl benzamide derivatives. eurekaselect.com

Table 3: HDAC Inhibition by Benzamide Derivatives

| Compound | Target | IC50 (μM) | Source |

|---|---|---|---|

| Compound 7j | HDAC1 | 0.65 | nih.gov |

| HDAC2 | 0.78 | ||

| HDAC3 | 1.70 | ||

| Entinostat (Reference) | HDAC1 | 0.93 | nih.gov |

| HDAC2 | 0.95 | ||

| HDAC3 | 1.80 | ||

| Compound 1 (MS-275) | Partially purified histone deacetylase | 4.8 | acs.org |

| Compound 12b | HDAC | 3.8 | lookchem.com |

| Positive Control for 12b | HDAC | 13.0 | lookchem.com |

Receptor Modulation Investigations

The structural features of this compound, specifically the N-isopropylamine and N-benzyl moieties, suggest potential interactions with various receptor systems known to recognize these pharmacophores. This section explores the established biological activities of related compound classes to infer potential targets for this compound.

The isopropylamine (B41738) group is a key structural component of several well-known beta-adrenergic receptor (β-AR) agonists. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines norepinephrine (B1679862) and epinephrine (B1671497), playing a crucial role in the sympathetic nervous system's "fight-or-flight" response. azolifesciences.com These receptors are subdivided into α and β types, with the β-receptors further classified into β1, β2, and β3 subtypes, each with distinct tissue distributions and physiological roles. azolifesciences.com

The interaction of isopropylamine derivatives with β-adrenergic receptors is well-documented. Isoproterenol (B85558), a non-selective β-adrenoceptor agonist, contains a prominent isopropylamine moiety and is structurally similar to adrenaline. scdiscoveries.combmglabtech.com It is a potent stimulator of β1 and β2 adrenergic receptors. bmglabtech.com Activation of these receptors by an agonist like isoproterenol initiates a signaling cascade involving the Gs protein, which stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). azolifesciences.comalitheagenomics.com This increase in cAMP activates protein kinase A (PKA), leading to various cellular responses, such as increased heart rate and smooth muscle relaxation. bmglabtech.comalitheagenomics.com

Research has established the binding affinities and functional potencies of various isopropylamine-containing compounds at β-adrenergic receptors. For instance, studies on human erythrocytes, which possess β2-adrenergic receptors, have determined the agonist potency order to be isoproterenol > epinephrine > norepinephrine. nih.gov Functional assays in these cells showed that isoproterenol stimulates a concentration-dependent increase in intracellular cAMP, with an EC50 value of 0.27 µM. nih.gov The binding affinity of ligands to these receptors is typically determined through competitive binding assays using radiolabeled antagonists. nih.gov The affinity of different agonists for β-adrenergic receptors can vary, influencing their physiological effects. While epinephrine binds to β1 and β2 receptors with similar affinity, norepinephrine shows a tenfold selectivity for the β1AR. nih.gov The stereochemistry of the ligand is also crucial, with the R-(-)-isomer of isoproterenol being more effective than the S-(+)-isomer. wikipedia.org

Given that this compound contains an N-isopropyl group, it is plausible that it could exhibit some affinity for β-adrenergic receptors. The benzamide portion of the molecule, however, represents a significant structural departure from typical catecholamine agonists, which would undoubtedly influence its binding and efficacy.

Table 1: Activity of Representative Isopropylamine Derivatives at Beta-Adrenergic Receptors

The N-benzyl group is a critical pharmacophore in a class of potent serotonin (B10506) receptor agonists known as N-benzyl phenethylamines. This class of compounds, often derived from psychedelic phenethylamines like 2C-B, demonstrates significantly increased binding affinity and functional activity at 5-HT2A and 5-HT2C receptors upon N-benzylation. nih.govnih.goveurekaselect.com These receptors are involved in a wide array of physiological and cognitive processes, and 5-HT2A receptor agonism is believed to be the primary mechanism behind the effects of classic hallucinogens. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted on N-benzyl phenethylamines to explore how modifications to both the phenethylamine (B48288) and N-benzyl portions of the molecule affect receptor binding and function. nih.govnih.gov These studies have revealed that N-benzyl substitution can dramatically improve both binding affinity (measured as Kᵢ values) and functional potency (measured as EC₅₀ values). nih.gov For example, a comprehensive study of 48 different N-benzyl phenethylamines found that many compounds bind to 5-HT2A and 5-HT2C receptors in the low nanomolar range, with some exhibiting subnanomolar affinities. nih.govnih.goveurekaselect.com

The functional activity of these compounds is often assessed through inositol (B14025) phosphate (B84403) accumulation assays or calcium mobilization assays in cells expressing the target receptors. scdiscoveries.comnih.gov Research has shown that while many N-benzyl phenethylamines are agonists at both 5-HT2A and 5-HT2C receptors, the degree of selectivity can vary significantly. nih.govnih.gov For instance, one compound in a large series showed a 100-fold selectivity in binding for the 5-HT2A receptor, while another was found to be more than 400-fold selective for the 5-HT2A receptor in a functional assay. nih.goveurekaselect.com The substitution pattern on the N-benzyl ring is a key determinant of activity and selectivity. nih.gov

The presence of an N-benzyl group in this compound suggests a potential for interaction with serotonin 5-HT2 receptors. Although the core structure is a benzamide rather than a phenethylamine, the N-benzyl moiety could confer affinity for these serotonergic targets.

Table 2: In Vitro Activity of Selected N-Benzyl Phenethylamines at Serotonin 5-HT2A and 5-HT2C Receptors

High-Throughput Screening for Diverse Bioactivities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. azolifesciences.combmglabtech.com This process allows researchers to quickly identify "hits"—compounds that demonstrate activity in a particular assay—which can then serve as starting points for lead optimization and drug development. scdiscoveries.comdrugtargetreview.com Given the novel structure of this compound, an HTS campaign would be an effective strategy to broadly survey its biological activity profile across a wide range of potential targets.

The HTS process generally involves several key steps: assay plate preparation, reaction observation using sensitive detectors, and the use of automation and robotics to handle the large scale of experiments. wikipedia.org For a compound like this compound, which has structural motifs suggesting potential interaction with GPCRs (as discussed in sections 5.2.1 and 5.2.2), HTS assays would likely focus on this receptor superfamily. eurekaselect.combenthamdirect.com

A variety of HTS methods are available for studying GPCRs. Cell-based assays are commonly used, where cells expressing the target receptor are used to report on changes in intracellular second messengers (like cAMP or calcium) upon ligand binding. nih.gov Other techniques include fluorescence polarization, which can identify ligands that bind to fluorescently labeled receptors, and affinity mass spectrometry, a label-free approach that can detect both orthosteric and allosteric modulators using target-expressing cell membranes. nih.govrsc.org

The primary objective of an initial HTS campaign for this compound would be hit identification. scdiscoveries.com By screening it against a diverse panel of targets, particularly CNS receptors, researchers could uncover unexpected bioactivities. For example, HTS has been successfully used to screen libraries of benzamide derivatives to identify potent inhibitors of other protein targets, demonstrating the utility of this approach for this chemical class. nih.gov The results of such a screen would provide crucial data to guide further, more focused mechanistic studies and to begin to understand the compound's potential pharmacological role. drugtargetreview.com

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational chemistry and molecular modeling of the compound This compound that aligns with the requested sections on ligand-protein docking, molecular dynamics simulations, QSAR modeling, or the rational design of its analogs.

The search did not yield any studies presenting data, findings, or discussions on the binding mode prediction, ligand-target interactions, activity prediction models, or virtual screening efforts focused specifically on this compound.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline. The information required to populate the specified sections is not present in the accessible scientific domain.

Future Perspectives in Research on N Benzyl 2 Fluoro N Isopropylbenzamide

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs

The synthesis of N-Benzyl-2-fluoro-N-isopropylbenzamide analogs is pivotal for exploring its structure-activity relationship (SAR). While classical amide formation reactions are standard, future research will likely focus on more efficient and versatile synthetic strategies. One promising avenue is the application of multicomponent reactions (MCRs), such as the Ugi reaction, which can generate a high degree of molecular diversity in a single step. This approach allows for the rapid creation of libraries of analogs with varied substituents on the aromatic rings and the N-alkyl groups.

Another area of development is the use of catalytic methods. For instance, the development of novel catalysts for C-H activation could enable the direct functionalization of the benzamide (B126) core, bypassing the need for pre-functionalized starting materials. Biocatalysis, using enzymes like glutamine-dependent amidotransferase (Gn-AT), also presents an intriguing possibility for the stereoselective synthesis of benzamide derivatives under mild reaction conditions. nih.gov Research into the substrate specificity of such enzymes could pave the way for the enzymatic synthesis of this compound and its analogs. nih.gov

A patent for the synthesis of a related compound, 2-amino-N-isopropylbenzamide, describes a method involving the reaction of isatoic anhydride (B1165640) with isopropylamine (B41738). google.com Future work could adapt this methodology for the synthesis of fluorinated analogs. The development of solid-phase synthesis techniques for benzamide derivatives would also facilitate the high-throughput synthesis of analog libraries for biological screening. acs.org

Discovery of Undiscovered Biological Targets and Pathways

While the biological activity of this compound is not yet extensively characterized, the benzamide scaffold is known to interact with a wide range of biological targets. A significant future research direction will be the elucidation of its primary biological targets and the pathways it modulates. High-throughput screening (HTS) of this compound against a panel of known and orphan receptors, enzymes, and ion channels will be a critical first step.

Based on the activities of structurally related compounds, several potential target classes can be hypothesized. For example, various benzamide derivatives have shown promise as anticonvulsants, suggesting that this compound could be investigated for its effects on neuronal ion channels or receptors. nih.gov Furthermore, some benzamides act as inhibitors of the bacterial cell division protein FtsZ, indicating a potential for antibacterial applications. nih.gov The fungicidal and insecticidal activities of other benzamide derivatives also suggest that this compound could be explored as a potential agrochemical. nih.gov

Target deconvolution studies, employing techniques such as affinity chromatography, proteomics, and genetic approaches, will be essential to identify the specific molecular targets of any observed biological activity. Understanding the mechanism of action at a molecular level will be crucial for the further development of this compound or its analogs as therapeutic agents or research tools.

Application of Advanced Computational Tools for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and will play a central role in the future investigation of this compound. Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, molecular geometry, and reactivity of the molecule. sci-hub.se This information is valuable for predicting its metabolic stability and potential sites of metabolism.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches will be instrumental in designing novel analogs with improved potency and selectivity. If a biological target is identified, SBDD can be used to model the binding of this compound to the active site and to design modifications that enhance this interaction. In the absence of a known target structure, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, can be used to build predictive models based on the biological activity of a series of analogs. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules over time. These simulations can help to rationalize observed biological activities and guide the design of next-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles. The use of computational tools to predict physicochemical properties like solubility and permeability will also be crucial for developing drug-like candidates. nih.gov

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic properties, molecular geometry, and reactivity. sci-hub.se |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and intermolecular interactions. |

Exploration of Derivatization for Enhanced Biological Specificity

Systematic derivatization of the this compound scaffold will be a key strategy to enhance its biological specificity and potency. The modular nature of the molecule, with its three main components (the 2-fluorobenzoyl group, the benzyl (B1604629) group, and the isopropyl group), allows for a wide range of chemical modifications.

Modifications to the 2-fluorobenzoyl ring could involve the introduction of additional substituents or the replacement of the fluorine atom with other halogens or functional groups to probe the effect on target binding. The substitution pattern on the benzyl ring can also be varied to explore interactions with specific subpockets of a target protein.

The N-isopropyl group plays a crucial role in defining the conformational preferences of the amide bond. Replacing this group with other alkyl or cycloalkyl moieties could modulate the compound's selectivity and pharmacokinetic properties. The synthesis and evaluation of a series of such derivatives would provide valuable SAR data, guiding the optimization of the lead compound. Studies on related benzamides have shown that even small changes to the N-alkyl substituent can have a significant impact on biological activity. nih.gov The ultimate goal of such derivatization studies is to develop analogs with high affinity for a specific biological target and minimal off-target effects.

| Compound Moiety | Potential Modifications | Objective |

| 2-Fluorobenzoyl Ring | Introduction of other substituents (e.g., -Cl, -Br, -CH3, -OCH3) | Modulate electronic properties and binding interactions |

| N-Benzyl Group | Substitution on the phenyl ring (e.g., -F, -Cl, -OH, -NO2) | Enhance target specificity and potency |

| N-Isopropyl Group | Replacement with other alkyl or cycloalkyl groups | Optimize conformational preferences and pharmacokinetics |

Q & A

Basic: What synthetic methodologies are recommended for N-Benzyl-2-fluoro-N-isopropylbenzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, starting with fluorinated benzoyl chloride intermediates and nucleophilic substitution with isopropylamine derivatives. Key steps include:

- Amide bond formation : Reacting 2-fluorobenzoyl chloride with N-benzyl-isopropylamine in dichloromethane (DCM) under inert conditions. Pyridine is often used as a catalyst to neutralize HCl byproducts .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DCM) and room temperature (20–25°C) enhance reaction efficiency. Higher temperatures may lead to side reactions, such as hydrolysis of the amide bond .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity .

For yield optimization, iterative adjustments to stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and reaction time (1–3 hours) are recommended .

Basic: How is the purity and structural identity of this compound validated in academic settings?

Answer:

Standard analytical workflows include:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions (e.g., fluorine at C2, isopropyl and benzyl groups). Aromatic protons appear as multiplets in δ 7.0–7.5 ppm, while isopropyl methyls resonate as a septet (~δ 1.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 314.17) .

- Elemental analysis : Matching calculated vs. observed C, H, N, and F percentages .

Advanced: How does fluorination at the 2-position of the benzamide scaffold influence bioactivity or physicochemical properties?

Answer:

Fluorine’s electronegativity and steric effects modulate:

- Lipophilicity : Increased logP (measured via shake-flask method) enhances membrane permeability, critical for CNS-targeting compounds .

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, as shown in microsomal stability assays (e.g., 80% remaining after 1 hour vs. 50% for non-fluorinated analogs) .

- Receptor binding : Structural studies (e.g., X-ray crystallography) reveal fluorine’s role in forming halogen bonds with target proteins (e.g., kinase ATP-binding pockets) .

Comparative SAR studies using analogs with fluorine at C3/C4 positions show reduced activity, underscoring the 2-fluoro substitution’s specificity .

Advanced: What crystallographic techniques resolve conformational ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Crystals grown via slow evaporation (solvent: DCM/hexane) at 150 K yield high-resolution structures (R-factor < 0.05) .

- Disorder modeling : For flexible isopropyl or benzyl groups, multi-position occupancy refinement is applied (e.g., anisotropic displacement parameters) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts), explaining packing motifs .

For dynamic conformers, solid-state NMR (F NMR) complements SCXRD by probing fluorine’s electronic environment .

Advanced: How should researchers address contradictions in yield data during scale-up synthesis?

Answer:

Common pitfalls and solutions include:

- Solvent polarity mismatch : Scaling from DCM (low boiling point) to THF improves heat dissipation but may alter reaction kinetics. Kinetic profiling (e.g., in situ IR monitoring) identifies optimal solvent transitions .

- Catalyst deactivation : Trace moisture in large batches can poison catalysts. Pre-drying solvents (molecular sieves) and using excess reagents (1.5 eq.) mitigate this .

- Statistical design of experiments (DoE) : Fractional factorial designs (e.g., 2 matrix) test variables (temperature, stoichiometry, mixing rate) to identify critical yield factors .

Documentation of batch-specific parameters (e.g., stirring efficiency, cooling rate) is essential for reproducibility .

Advanced: How are computational methods integrated into the study of this compound’s reactivity?

Answer:

- DFT calculations : Predict reaction pathways (e.g., amidation energy barriers) using Gaussian09 at the B3LYP/6-31G(d) level .

- Molecular docking : AutoDock Vina screens binding poses against targets (e.g., proteases), guiding functional group modifications .

- QSAR models : Train regression models (e.g., partial least squares) on datasets of analogs to correlate substituents with bioactivity .

Validation via experimental IC values ensures computational predictions align with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.